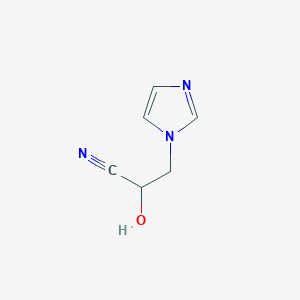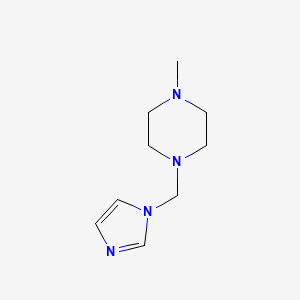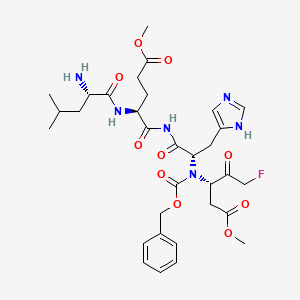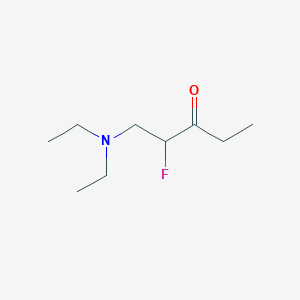![molecular formula C8H7N3O B12832344 1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12832344.png)
1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core. This structure is notable for its fused ring system, which combines an imidazole ring with a pyrimidine ring. Compounds containing this core are of significant interest due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one typically involves multistep processes that include the formation of the imidazo[1,2-a]pyrimidine core followed by functionalization at the ethanone position. Common synthetic routes include:
Cyclization Reactions: Starting from 2-aminopyrimidine and α-haloketones, cyclization can be induced under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine core.
Condensation Reactions: Using aldehydes and amines, condensation reactions can form the desired heterocyclic structure.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyrimidine ring, often using halogenating agents or nucleophiles like amines and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrimidines depending on the nucleophile used.
Scientific Research Applications
1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one has a broad range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit kinase enzymes, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-a]pyrazine: Contains a pyrazine ring, offering different electronic properties.
Uniqueness: 1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-imidazo[1,2-a]pyrimidin-6-ylethanone |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-4-10-8-9-2-3-11(8)5-7/h2-5H,1H3 |
InChI Key |
NICXSHSHINQAGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN2C=CN=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetamide,N-cyclohexyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12832294.png)
![(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12832307.png)
![1-Vinyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832308.png)






![1-(5-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12832340.png)

